6-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15290408
Molecular Formula: C21H16ClN3O4
Molecular Weight: 409.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H16ClN3O4 |
---|---|
Molecular Weight | 409.8 g/mol |
IUPAC Name | 6-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxochromene-2-carboxamide |
Standard InChI | InChI=1S/C21H16ClN3O4/c1-12-19(21(28)25(24(12)2)14-6-4-3-5-7-14)23-20(27)18-11-16(26)15-10-13(22)8-9-17(15)29-18/h3-11H,1-2H3,(H,23,27) |
Standard InChI Key | ZNBMKMINIMEKHC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Introduction
The compound 6-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic molecule featuring a chromene moiety, a pyrazole ring, and a carboxamide functional group. Its molecular formula is C21H16ClN3O4, indicating a significant presence of nitrogen and oxygen atoms, which are crucial for its biological activities. This compound is of interest in medicinal chemistry due to its diverse biological properties.
Chemical Composition
-
Molecular Formula: C21H16ClN3O4
-
Molecular Weight: Not explicitly mentioned in available sources, but it can be calculated based on the molecular formula.
-
Functional Groups: Chromene, pyrazole, and carboxamide groups.
Synthesis
The synthesis of 6-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic synthesis techniques. These methods often include condensation reactions and the use of various reagents to form the chromene and pyrazole rings. The specific synthesis protocol may vary depending on the starting materials and desired yield.
Biological Activities
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures (e.g., pyrazoles and chromenes) often exhibit anti-inflammatory, analgesic, and antitumor properties. The presence of a carboxamide group can enhance interactions with biological targets, potentially contributing to its therapeutic potential.
Applications in Medicinal Chemistry
Given its structural complexity and potential biological activities, 6-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide may have applications in drug development. Its unique functional groups could allow it to interact with various enzymes or receptors, making it a candidate for further research in pharmacology.
Data Table: Comparison of Related Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
Pyrazole Derivatives | Varies | Anti-inflammatory, analgesic, antitumor |
Chromene Derivatives | Varies | Antioxidant, anticancer |
6-Chloro-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)-4-Oxo-4H-Chromene-2-Carboxamide | C21H16ClN3O4 | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume